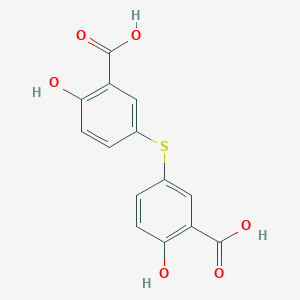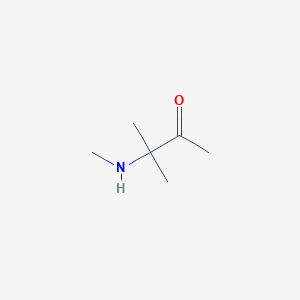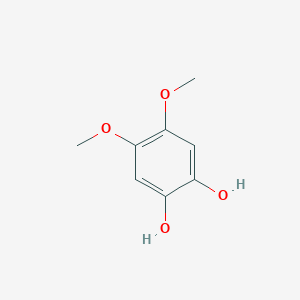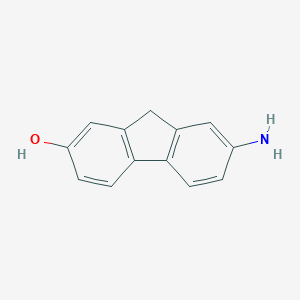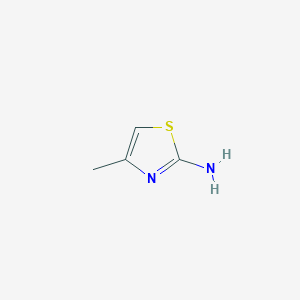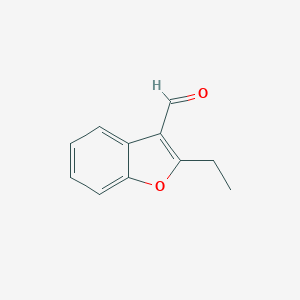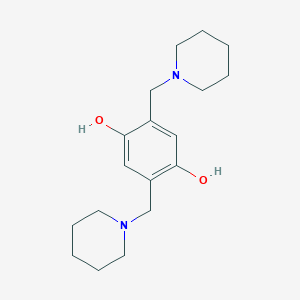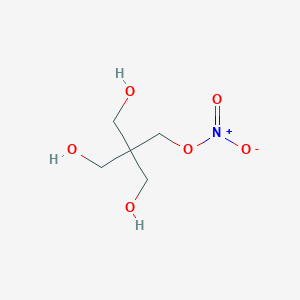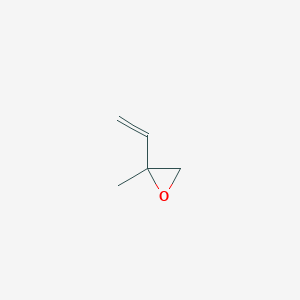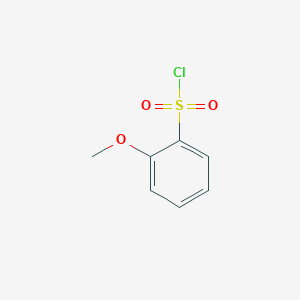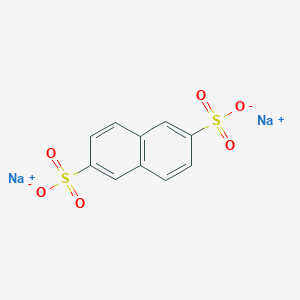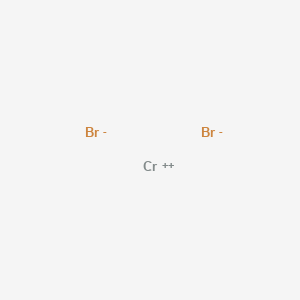
Chromous bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromous bromide is an inorganic compound with the chemical formula CrBr₂. It is a white solid that dissolves in water to give blue solutions that are readily oxidized by air. This compound adopts the cadmium iodide structure motif, featuring sheets of octahedral chromium(II) centers interconnected by bridging bromide ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromous bromide can be prepared by the reduction of chromium(III) bromide with hydrogen gas for 6–10 hours at 350-400°C, cogenerating hydrogen bromide: [ 2 \text{CrBr}_3 + \text{H}_2 \rightarrow 2 \text{CrBr}_2 + 2 \text{HBr} ] Alternatively, treatment of chromium powder with concentrated hydrobromic acid gives a blue hydrated chromium(II) bromide, which can be converted to a related acetonitrile complex: [ \text{Cr} + n \text{H}_2\text{O} + 2 \text{HBr} \rightarrow \text{CrBr}_2(\text{H}_2\text{O})_n + \text{H}_2 ]
Industrial Production Methods: Industrial production methods for chromium(II) bromide typically involve the reduction of chromium(III) bromide with hydrogen gas, as described above. This method is favored due to its efficiency and the availability of raw materials .
Análisis De Reacciones Químicas
Types of Reactions: Chromous bromide undergoes various types of reactions, including:
Oxidation: this compound can be readily oxidized by air to form chromium(III) bromide.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halide salts or other ligands in aqueous or non-aqueous solutions.
Major Products Formed:
Oxidation: Chromium(III) bromide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium halide complexes.
Aplicaciones Científicas De Investigación
Chromous bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chromium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, although its use is limited due to toxicity concerns.
Mecanismo De Acción
The mechanism by which chromium(II) bromide exerts its effects involves its ability to participate in redox reactions. The chromium(II) ion can readily donate or accept electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve electron transfer mechanisms .
Comparación Con Compuestos Similares
Chromous bromide can be compared with other similar compounds, such as:
Chromium(III) bromide (CrBr₃): Unlike chromium(II) bromide, chromium(III) bromide is more stable and less reactive.
Chromium(II) chloride (CrCl₂): Similar in structure and reactivity to chromium(II) bromide, but with chloride ligands instead of bromide.
Chromium(II) iodide (CrI₂): Another similar compound with iodide ligands, which may exhibit different reactivity due to the larger size of the iodide ion.
This compound is unique in its specific reactivity and applications, particularly in its ability to form blue solutions and its use as a reducing agent .
Propiedades
Número CAS |
10049-25-9 |
|---|---|
Fórmula molecular |
CrBr2 Br2C |
Peso molecular |
211.8 g/mol |
Nombre IUPAC |
chromium(2+);dibromide |
InChI |
InChI=1S/2BrH.Cr/h2*1H;/q;;+2/p-2 |
Clave InChI |
XZQOHYZUWTWZBL-UHFFFAOYSA-L |
SMILES |
[Cr+2].[Br-].[Br-] |
SMILES canónico |
[Cr+2].[Br-].[Br-] |
| 10049-25-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


